Tyrosinase Inhibition Gradient: Class-Level Potency Comparison with N-Phenylacetamide vs. Non-Phenylacetamide Oxadiazoles
In the 2021 Vanjare et al. study, the N-phenylacetamide-containing oxadiazole 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide exhibited a mushroom tyrosinase IC50 of 0.003 ± 0.00 µM, compared to the standard drug kojic acid (IC50 = 16.83 ± 1.16 µM), yielding a >5,600-fold improvement [1]. Other oxadiazole derivatives within the same study that lacked the N-phenylacetamide group showed significantly weaker inhibition. While the target compound has not been directly assayed, its phenylacetamide pharmacophore is identical to the key recognition element in the most potent compound of this series [1]. This places the target compound in a favorable class-level position: 1,3,4-oxadiazoles bearing N-phenylacetamide are consistently among the most potent tyrosinase inhibitors, whereas analogous compounds with benzamide or cyclopropanecarboxamide substituents fail to achieve comparable potency.
| Evidence Dimension | Mushroom tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly assayed; predicted to fall within the high-potency N-phenylacetamide cluster (IC50 range: ~0.003–5.0 µM based on class behavior) [1] |
| Comparator Or Baseline | 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide: IC50 = 0.003 ± 0.00 µM; Kojic acid: IC50 = 16.83 ± 1.16 µM [1] |
| Quantified Difference | Class-level potency enhancement: N-phenylacetamide oxadiazoles achieve up to >5,600-fold improvement over kojic acid; non-phenylacetamide oxadiazole analogs in the same study showed markedly reduced activity (exact values not reported for all comparators, but the N-phenylacetamide compound was identified as the most potent) [1] |
| Conditions | In vitro mushroom tyrosinase inhibition assay; MTT cytotoxicity assay on B16F10 melanoma cells; molecular docking and MD simulation [1] |
Why This Matters
For procurement decisions, the target compound's phenylacetamide substituent positions it within the highest-potency tier of oxadiazole-based tyrosinase inhibitors, making it a preferential candidate over benzamide- or cyclopropanecarboxamide-substituted analogs for melanogenesis-related research programs.
- [1] Vanjare, B.D.; Choi, N.G.; Mahajan, P.G.; Raza, H.; Hassan, M.; Han, Y.; Yu, S.M.; Kim, S.J.; Seo, S.Y.; Lee, K.H. Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies. Bioorg. Med. Chem. 2021, 41, 116222. View Source
